2-(Cyclopropylmethoxy)-4-hydroxy-N,N-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopropylmethoxy)-4-hydroxy-N,N-dimethylbenzamide is a synthetic organic compound with a unique structure that includes a cyclopropylmethoxy group, a hydroxyl group, and a dimethylbenzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-4-hydroxy-N,N-dimethylbenzamide typically involves multiple steps. One common method starts with the preparation of the intermediate 2-(Cyclopropylmethoxy)benzoic acid. This intermediate is then converted to the final product through a series of reactions, including esterification, reduction, and amidation.
Esterification: The starting material, 2-hydroxybenzoic acid, is esterified with cyclopropylmethanol in the presence of an acid catalyst to form 2-(Cyclopropylmethoxy)benzoic acid.
Reduction: The ester is then reduced to the corresponding alcohol using a reducing agent such as lithium aluminum hydride.
Amidation: Finally, the alcohol is converted to this compound through an amidation reaction with N,N-dimethylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)-4-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of 2-(Cyclopropylmethoxy)-4-oxo-N,N-dimethylbenzamide.
Reduction: Formation of 2-(Cyclopropylmethoxy)-4-hydroxy-N,N-dimethylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Cyclopropylmethoxy)-4-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)-4-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopropylmethoxy)phenylboronic acid
- 2-(Cyclopropylmethoxy)benzoic acid
- 2-(Cyclopropylmethoxy)-4-hydroxybenzamide
Uniqueness
2-(Cyclopropylmethoxy)-4-hydroxy-N,N-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropylmethoxy group and the dimethylbenzamide moiety differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct chemical reactivity.
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-(cyclopropylmethoxy)-4-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C13H17NO3/c1-14(2)13(16)11-6-5-10(15)7-12(11)17-8-9-3-4-9/h5-7,9,15H,3-4,8H2,1-2H3 |
InChI Key |
JZWJNJWUVNAOFJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)O)OCC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.